2,2,2-Trifluoro-1-phenylethanamine hydrochloride
CAS No.: 13652-09-0
Cat. No.: VC21006325
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13652-09-0 |
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Molecular Formula | C8H9ClF3N |
Molecular Weight | 211.61 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-phenylethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H |
Standard InChI Key | LCQGOISHUDYBOS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
2,2,2-Trifluoro-1-phenylethanamine hydrochloride possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of the compound:
Property | Value |
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Molecular Formula | C₈H₉ClF₃N |
Molecular Weight | 211.61 g/mol |
Appearance | Crystalline solid |
Boiling Point of Free Base | 196.4°C at 760 mmHg |
Density of Free Base | 1.224 g/cm³ |
Flash Point | ~78.9°C |
Water Solubility | Soluble (as hydrochloride salt) |
pKa | Approximately 7-8 |
LogP (of free base) | ~2.95 |
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for aqueous applications in biological testing and pharmaceutical formulations.
Stereochemistry
A defining feature of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride is its stereogenic center at the carbon atom bearing the amino group. This creates two possible stereoisomers:
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(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride
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(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride
The stereochemistry significantly influences the compound's biological activity and applications in asymmetric synthesis. The (S)-isomer has CAS number 128404-37-5, while the (R)-isomer's free base has CAS number 22038-85-3 . The specific rotation values differ between the enantiomers, providing a means for distinguishing them analytically.
Structural Representations
The structural representation of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride can be expressed through various notations:
Representation Type | (S)-isomer Value |
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IUPAC Name | (1S)-2,2,2-trifluoro-1-phenylethanamine hydrochloride |
InChI | InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 |
Canonical SMILES | C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Isomeric SMILES | C1=CC=C(C=C1)C@@HN.Cl |
The structure features a phenyl ring attached to a carbon that bears both an amino group and a trifluoromethyl group. The hydrochloride portion forms an ionic bond with the protonated amine.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically follows a multi-step process:
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Preparation of the corresponding alcohol: The synthesis begins with the preparation of 2,2,2-Trifluoro-1-phenylethanol, which serves as the primary intermediate.
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Conversion to amine: The alcohol group is then converted to an amine through a series of reactions. Common approaches include:
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Mitsunobu reaction with phthalimide followed by hydrazinolysis
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Activation of the alcohol as a leaving group (e.g., as tosylate or mesylate) followed by azide displacement and reduction
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Direct amination using Ritter reaction conditions
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Formation of hydrochloride salt: The resulting amine is treated with hydrogen chloride (typically in diethyl ether or another appropriate solvent) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride follows similar synthetic routes but employs optimized conditions for large-scale manufacturing:
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Optimization of reaction conditions: Industrial processes ensure optimal temperature, pressure, and pH conditions to maximize yield and purity.
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Use of catalysts: Various catalysts may be employed to enhance reaction rates and stereoselectivity.
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Purification techniques: Industrial purification often involves crystallization, distillation, and chromatography to achieve high purity levels required for research or pharmaceutical applications.
For the production of enantiomerically pure forms, either chiral resolution methods or asymmetric synthesis approaches are utilized.
Chemical Reactivity
Types of Reactions
2,2,2-Trifluoro-1-phenylethanamine hydrochloride participates in various chemical reactions, primarily through its amino functional group:
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Nucleophilic reactions: The amino group, when deprotonated, acts as a nucleophile in various substitution and addition reactions.
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Acylation reactions: The amine readily undergoes acylation with acid chlorides, anhydrides, or activated esters to form amides.
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Reductive amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to form secondary amines.
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Coordination chemistry: The amino group can coordinate with various metal ions to form complexes.
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Salt formation: The compound can form salts with various acids due to the basic nature of the amino group.
Common Reagents and Conditions
The reactivity of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride with various reagents is summarized in Table 2:
Reagent Type | Example Reagents | Reaction Conditions | Products |
---|---|---|---|
Acylating Agents | Acid chlorides, anhydrides | Base (TEA, pyridine), 0-25°C | Amides |
Aldehydes/Ketones | Benzaldehyde, acetone | NaBH₃CN, MeOH, pH 6-7 | Secondary amines |
Alkylating Agents | Alkyl halides | Base, polar solvent, heat | Secondary/tertiary amines |
Isocyanates | Phenyl isocyanate | RT, THF/DCM | Ureas |
Sulfonyl Chlorides | Tosyl chloride | Pyridine, 0°C to RT | Sulfonamides |
The trifluoromethyl group's electron-withdrawing effect reduces the nucleophilicity of the amine compared to non-fluorinated analogs, sometimes necessitating more forceful reaction conditions.
Major Products
The major products obtained from reactions of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride include:
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Amides: From acylation reactions, useful as intermediates in drug synthesis.
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Secondary and tertiary amines: From alkylation or reductive amination, serving as building blocks for more complex molecules.
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Ureas and thioureas: From reactions with isocyanates or isothiocyanates, important in medicinal chemistry.
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Sulfonamides: From reactions with sulfonyl chlorides, widely used in pharmaceutical research.
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Schiff bases: From condensation with aldehydes or ketones, serving as intermediates or ligands.
Applications in Scientific Research
Chemistry Applications
2,2,2-Trifluoro-1-phenylethanamine hydrochloride finds extensive applications in chemical research:
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Chiral auxiliary: The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds.
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Building block: It functions as a valuable building block in the synthesis of more complex fluorinated compounds.
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Reagent in resolving racemates: The compound can be used to resolve racemic mixtures through the formation of diastereomeric salts.
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Catalyst precursor: It can serve as a precursor for the preparation of chiral catalysts used in asymmetric transformations.
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Derivatization agent: The compound is useful for the derivatization of carboxylic acids for analytical purposes.
Biological and Medicinal Applications
The compound has several potential applications in biological and medicinal research:
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Pharmacological studies: It serves as a precursor for the synthesis of compounds with potential therapeutic properties.
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Metabolic studies: The trifluoromethyl group's stability to metabolic degradation makes it useful in studying drug metabolism.
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Structure-activity relationship studies: The compound aids in understanding how structural modifications affect biological activity.
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Biochemical probes: It can be used as a biochemical probe to study enzyme mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride in biological systems primarily involves its interaction with specific molecular targets:
Molecular Targets
The compound may interact with various biological targets, including:
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Enzymes: It may inhibit or modulate enzyme activity through binding to active or allosteric sites.
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Receptors: The compound or its derivatives may interact with receptors, particularly those involved in neurotransmission.
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Ion channels: It may affect ion channel function, potentially influencing cell signaling and neurotransmission.
Structural Basis of Interactions
The interactions between 2,2,2-Trifluoro-1-phenylethanamine hydrochloride and biological targets are influenced by several structural features:
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The trifluoromethyl group: Provides lipophilicity and electronic effects that influence binding affinity.
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The phenyl ring: Offers potential for π-π interactions with aromatic residues in target proteins.
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The amino group: Can form hydrogen bonds and ionic interactions with complementary groups in biological targets.
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Stereochemistry: The spatial arrangement of groups around the stereogenic center affects the compound's fit into binding pockets of enzymes or receptors.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanamine hydrochloride can be compared with several structurally related compounds to understand its distinctive properties and applications.
Comparison with Stereoisomers
The (R) and (S) enantiomers of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride differ in their spatial arrangement of groups around the stereogenic center, resulting in distinct properties:
Feature | (R)-Enantiomer | (S)-Enantiomer |
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CAS Number | (Free base: 22038-85-3) | 128404-37-5 |
Optical Rotation | Negative (-) | Positive (+) |
Applications | Chiral catalyst precursor | Resolving agent, chiral auxiliary |
Biological Activity | May interact with different biological targets | May interact with different biological targets |
The enantiomers often exhibit different biological activities due to the enantioselective nature of many biological receptors and enzymes .
Comparison with Non-fluorinated Analogs
Comparing 2,2,2-Trifluoro-1-phenylethanamine hydrochloride with its non-fluorinated analog, 1-phenylethanamine hydrochloride (α-methylbenzylamine hydrochloride), reveals several differences:
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Acidity: The trifluoromethyl group increases the acidity of the adjacent C-H bond.
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Basicity: The electron-withdrawing trifluoromethyl group reduces the basicity of the amino group.
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Lipophilicity: The trifluoromethyl group enhances lipophilicity.
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Metabolic stability: The trifluoromethyl group imparts greater metabolic stability.
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Hydrogen bonding: The trifluoromethyl group can act as a weak hydrogen bond acceptor.
Hazard Type | Classification | Hazard Statements |
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Health Hazards | Skin sensitization, Eye irritation | H317-H319 |
Physical Hazards | Not classified as physically hazardous | - |
Environmental Hazards | Not classified | - |
The compound carries the GHS signal word "Warning" and requires appropriate precautionary measures for safe handling .
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